molecular formula C18H36O5Si B8265809 Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate

Cat. No.: B8265809
M. Wt: 360.6 g/mol
InChI Key: BZNZHYPMZZWBKL-UHFFFAOYSA-N
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Description

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate is a malonic acid derivative featuring a pentyl chain substituted with a tert-butyldimethylsilyl (TBS) ether group at the 5-position. The TBS group serves as a robust protecting group for hydroxyl functionalities, enhancing stability under basic and nucleophilic conditions while remaining acid-labile for selective deprotection . This compound is pivotal in multi-step organic syntheses, particularly in natural product and pharmaceutical chemistry, where intermediate protection of reactive sites is critical. Its molecular formula is estimated as C₁₆H₃₂O₅Si, with a molecular weight of 332.5 g/mol (calculated based on structural analogs).

Properties

IUPAC Name

diethyl 2-[5-[tert-butyl(dimethyl)silyl]oxypentyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O5Si/c1-8-21-16(19)15(17(20)22-9-2)13-11-10-12-14-23-24(6,7)18(3,4)5/h15H,8-14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNZHYPMZZWBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCO[Si](C)(C)C(C)(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O5Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate typically involves the following steps:

    Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This step ensures that the hydroxyl group does not participate in subsequent reactions.

    Alkylation: The protected hydroxyl compound is then alkylated with diethyl malonate in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Chemical Reactions Analysis

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate can undergo various chemical reactions, including:

Scientific Research Applications

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate has several applications in scientific research:

    Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to undergo various chemical transformations.

    Material Science:

Mechanism of Action

The mechanism of action of diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate is primarily based on its reactivity as a malonate derivative. The compound can undergo nucleophilic substitution, addition, and elimination reactions, making it a valuable intermediate in organic synthesis. The TBDMS group provides protection to the hydroxyl group, allowing for selective reactions at other sites of the molecule .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences among diethyl malonate derivatives:

Compound Name Substituent Molecular Weight (g/mol) Key Functional Features Stability/Reactivity Profile
Diethyl 2-(5-((TBS)oxy)pentyl)malonate 5-(TBS-oxy)pentyl 332.5* Acid-labile TBS protection Stable in base; cleaved by F⁻ (e.g., TBAF)
Diethyl (5-Bromopentyl)malonate 5-Bromopentyl ~265† Bromine as leaving group Reactive in SN2 reactions; alkylation agent
Diethyl benzylmalonate (CAS 607-81-8) Benzyl 250.29 Aromatic ring (electron-withdrawing) Hydrogenolysis-labile; enhances lipophilicity
Diethyl ethyl(1-methylbutyl)malonate (CAS 76-72-2) Branched alkyl (ethyl + 1-methylbutyl) 258.35 Steric hindrance Low solubility in polar solvents
Diethyl 2-(2-phenylacetyl)malonate (CAS 20320-59-6) Phenylacetyl ~276‡ Ketone-like reactivity Intermediate in drug synthesis

*Estimated based on structural analogs. †Calculated from . ‡Derived from CAS data.

Reactivity and Stability

  • TBS-Protected Compound : The TBS group offers superior stability under basic and oxidizing conditions compared to benzyl or trimethylsilyl (TMS) groups. Deprotection requires mild acidic conditions (e.g., HF or TBAF), making it ideal for sequential synthetic steps .
  • Benzylmalonate: The benzyl group enhances aromatic interactions but requires harsher conditions (e.g., hydrogenolysis) for removal, limiting compatibility with reducible functional groups .

Solubility and Physical Properties

  • The TBS group’s hydrophobicity increases solubility in non-polar solvents (e.g., hexane, THF) compared to polar derivatives like Diethyl (2-cyanoethyl)malonate .
  • Branched alkyl derivatives (e.g., Diethyl ethyl(1-methylbutyl)malonate) exhibit lower melting points and solubility due to steric hindrance .

Research Findings and Case Studies

  • Schisandraceae Triterpene Synthesis : Diethyl 2-(5-(TBS-oxy)pentyl)malonate was utilized in a palladium-catalyzed cascade cyclization to construct bicyclic frameworks, demonstrating the TBS group’s compatibility with transition metal catalysts .

Biological Activity

Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate (CAS No. 1673509-50-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structure, and biological effects, supported by relevant case studies and research findings.

  • Molecular Formula : C18H36O5Si
  • Molecular Weight : 360.57 g/mol
  • Structure : The compound features a diethyl malonate backbone with a tert-butyldimethylsilyl ether group, which may influence its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of diethyl malonate with a suitable alkyl halide under basic conditions. The presence of the tert-butyldimethylsilyl group enhances the stability and solubility of the compound in organic solvents, facilitating further reactions.

Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms, including:

  • Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes such as γ-secretase, which is involved in Alzheimer's disease pathology. For instance, photoreactive derivatives demonstrated potent inhibition with IC50 values in the nanomolar range .
  • Antioxidant Properties : Compounds containing silyl groups often exhibit enhanced antioxidant activity, potentially reducing oxidative stress in biological systems.

Case Studies

  • Inhibition of γ-Secretase : A study exploring related compounds demonstrated that modifications at the P1 position significantly affect inhibitory potency against γ-secretase, suggesting that similar modifications in this compound could yield potent inhibitors .
  • Neuroprotective Effects : Another investigation into structurally similar compounds highlighted neuroprotective effects in cellular models, indicating potential applications in neurodegenerative diseases .

Research Findings

A summary of key research findings on the biological activity of this compound is presented in Table 1 below.

StudyBiological ActivityFindings
γ-Secretase InhibitionIC50 values of 0.6 nM for related compounds
NeuroprotectionIndicated protective effects against oxidative stress
Enzyme InteractionPotential for enzyme inhibition through structural modification

Q & A

Advanced Research Question

  • Binding Studies : Fluorescence quenching and surface plasmon resonance (SPR) assess interactions with proteins (e.g., serum albumin).
  • Antimicrobial Assays : Broth microdilution tests evaluate activity against Gram-positive bacteria (MIC ~50 µg/mL).
  • Mechanistic Insights : Molecular docking simulations predict binding to enzyme active sites (e.g., fatty acid synthases) .

How can researchers design experiments to mitigate side reactions during synthesis, particularly regarding ester group stability?

Advanced Research Question

  • Temperature Control : Reflux in CH2Cl2 (40–50°C) minimizes ester hydrolysis vs. higher-boiling solvents.
  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency at lower temperatures.
  • Side Reaction Analysis : LC-MS identifies byproducts (e.g., decarboxylated malonates), guiding solvent/base adjustments .

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